molecular formula C10H14N2O3 B6772318 1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone

1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone

Cat. No.: B6772318
M. Wt: 210.23 g/mol
InChI Key: SFDFHIUCFGEQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone is a synthetic organic compound that features both an oxazepane and an oxazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone typically involves the formation of the oxazepane and oxazole rings through cyclization reactions. Common starting materials might include amino alcohols and carboxylic acids, which undergo cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a pharmaceutical agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological activity of the compound, which could include inhibition or activation of specific proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanol: Similar structure but with an alcohol group.

    1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)amine: Similar structure but with an amine group.

Uniqueness

1-(Oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone is unique due to its specific combination of oxazepane and oxazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(oxazepan-2-yl)-2-(1,2-oxazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c13-10(8-9-4-7-14-11-9)12-5-2-1-3-6-15-12/h4,7H,1-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDFHIUCFGEQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(OCC1)C(=O)CC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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